3-(3-Chloro-2,4,6-trinitrophenoxy)phenol
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Overview
Description
3-(3-Chloro-2,4,6-trinitrophenoxy)phenol is a chemical compound with the molecular formula C12H6ClN3O8. It is characterized by the presence of a phenol group substituted with a 3-chloro-2,4,6-trinitrophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2,4,6-trinitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-chloro-2,4,6-trinitrophenol with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2,4,6-trinitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-2,4,6-trinitrophenoxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2,4,6-trinitrophenoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the nitro groups may contribute to its reactivity and potential biological activities. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-2,4,6-trinitrophenoxy)aniline
- 3-(3-Chloro-2,4,6-trinitrophenoxy)benzoic acid
- 3-(3-Chloro-2,4,6-trinitrophenoxy)benzaldehyde
Uniqueness
3-(3-Chloro-2,4,6-trinitrophenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
94200-68-7 |
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Molecular Formula |
C12H6ClN3O8 |
Molecular Weight |
355.64 g/mol |
IUPAC Name |
3-(3-chloro-2,4,6-trinitrophenoxy)phenol |
InChI |
InChI=1S/C12H6ClN3O8/c13-10-8(14(18)19)5-9(15(20)21)12(11(10)16(22)23)24-7-3-1-2-6(17)4-7/h1-5,17H |
InChI Key |
APCPHDKQTSPRBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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